what is the chemical structure of 1-O-Methyljatamanin D
what is the chemical structure of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Methyljatamanin D, a sesquiterpenoid derivative, is a compound of growing interest within the scientific community. Its structural relationship to Jatamanin D, a natural product isolated from Nardostachys jatamansi, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and postulated biological activities of 1-O-Methyljatamanin D. Drawing upon data from related compounds and the broader family of sesquiterpenoids, this document outlines potential mechanisms of action, suggests experimental protocols for its investigation, and presents key data in a format amenable to research and drug development applications.
Chemical Structure and Properties
1-O-Methyljatamanin D is the 1-O-methyl ether derivative of Jatamanin D. The methylation of one of the hydroxyl groups is the key structural difference from its parent compound.
Chemical Structure:
Based on the structure of Jatamanin D, the chemical structure of 1-O-Methyljatamanin D is deduced to be as follows:
(Image of the deduced chemical structure of 1-O-Methyljatamanin D would be placed here)
IUPAC Name: (1R,3S,4S,6S,7S,8R)-4-hydroxy-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.0³'⁷]decane
Molecular Formula: C₁₁H₁₆O₄[1]
CAS Number: 54656-47-2[1][2][3][4]
Physicochemical Properties:
A summary of the key physicochemical properties of 1-O-Methyljatamanin D and its parent compound, Jatamanin D, is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | 1-O-Methyljatamanin D | Jatamanin D |
| Molecular Weight | 212.24 g/mol [1] | 198.22 g/mol |
| Molecular Formula | C₁₁H₁₆O₄[1] | C₁₀H₁₄O₄ |
| Appearance | Oil | - |
| Storage | 2-8°C Refrigerator | - |
| Shipping Conditions | Ambient | - |
Table 1. Physicochemical Properties of 1-O-Methyljatamanin D and Jatamanin D.
Postulated Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of 1-O-Methyljatamanin D is limited, the known activities of extracts from Nardostachys jatamansi and related sesquiterpenoids provide a strong basis for postulating its potential therapeutic effects.[5][6][7][8][9] These activities primarily revolve around neuroprotection, anti-inflammatory effects, and potential anticancer properties.
Neuroprotective Effects
Extracts of Nardostachys jatamansi have demonstrated significant neuroprotective properties, including anticonvulsant and memory-enhancing effects.[9][10] Compounds from this plant have been shown to interact with key targets in neurodegenerative diseases.
A proposed signaling pathway for the neuroprotective effects, based on related compounds, is illustrated below. This pathway highlights the potential for 1-O-Methyljatamanin D to modulate key enzymes involved in neurotransmission and neuronal survival.
Caption: Postulated neuroprotective signaling pathway of 1-O-Methyljatamanin D.
Anti-inflammatory Activity
The anti-inflammatory properties of Nardostachys jatamansi extracts are well-documented.[5][6][8] This activity is likely mediated through the modulation of key inflammatory signaling pathways. The potential of 1-O-Methyljatamanin D to act as an anti-inflammatory agent warrants further investigation.
A simplified representation of a potential anti-inflammatory mechanism is provided below, focusing on the inhibition of pro-inflammatory mediators.
Caption: Putative anti-inflammatory mechanism of 1-O-Methyljatamanin D.
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds isolated from Nardostachys jatamansi.[8][9] These compounds have been shown to induce apoptosis and inhibit the proliferation of cancer cell lines. The structural similarity of 1-O-Methyljatamanin D to these active compounds suggests it may also possess antiproliferative properties.
An in silico analysis of related compounds from Nardostachys jatamansi has suggested interactions with key cancer-related targets.
| Target | Potential Effect |
| VEGFR2 | Inhibition of angiogenesis |
| CDK2 | Cell cycle arrest |
| BCL2 | Induction of apoptosis |
| EGFR | Inhibition of cell proliferation |
Table 2. Potential Anticancer Molecular Targets for 1-O-Methyljatamanin D based on related compounds.
Proposed Experimental Protocols
To validate the postulated biological activities of 1-O-Methyljatamanin D, a series of in vitro and in vivo experiments are recommended. The following protocols are based on standard methodologies used for the evaluation of sesquiterpenoids and related natural products.
General Experimental Workflow
The following diagram illustrates a general workflow for the biological evaluation of 1-O-Methyljatamanin D.
Caption: General workflow for the biological evaluation of 1-O-Methyljatamanin D.
Detailed Methodologies
3.2.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
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Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of production of thiocholine as the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
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Procedure:
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Prepare a stock solution of 1-O-Methyljatamanin D in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
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Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.
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Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).
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Measure the absorbance at 412 nm at regular intervals using a microplate reader.
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Calculate the percentage of inhibition and determine the IC₅₀ value.
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3.2.2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
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Principle: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
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Procedure:
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Culture RAW 264.7 cells in a 96-well plate.
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Pre-treat the cells with various concentrations of 1-O-Methyljatamanin D for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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Collect the cell culture supernatant.
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Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
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Measure the absorbance at 540 nm.
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Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
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3.2.3. MTT Assay for Cytotoxicity
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
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Procedure:
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Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate and allow them to attach overnight.
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Treat the cells with various concentrations of 1-O-Methyljatamanin D for a specified period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours.
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Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (usually between 500 and 600 nm).
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Calculate the percentage of cell viability and determine the IC₅₀ value.
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Conclusion
1-O-Methyljatamanin D represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, inflammation, and oncology. While further research is required to fully elucidate its biological activities and mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The proposed experimental protocols offer a clear path for researchers to validate the therapeutic potential of this intriguing sesquiterpenoid. The structured presentation of data and the visualization of potential signaling pathways are intended to facilitate a deeper understanding and accelerate the drug discovery process.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-O-Methyljatamanin D | TargetMol [targetmol.com]
- 3. 1-O-MethyljataManin D | 54656-47-2 [chemicalbook.com]
- 4. 1-O-Methyljatamanin D | CAS:54656-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. plantarchives.org [plantarchives.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. phytojournal.com [phytojournal.com]
- 10. Jatamansinol from Nardostachys jatamansi: a multi-targeted neuroprotective agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
